molecular formula C20H17BrN4O2S B2382515 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one CAS No. 2320268-19-5

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Cat. No.: B2382515
CAS No.: 2320268-19-5
M. Wt: 457.35
InChI Key: MXOXPWHJLWHQHI-UHFFFAOYSA-N
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Description

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a 1,2,4-oxadiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the oxadiazole to the quinazolinone core: This is usually done through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a quinazolinone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring opening or hydrogenation products.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) for SNAr or palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxadiazole or quinazolinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the oxadiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the quinazolinone core could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-(((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one: Similar structure but with a methylphenyl group.

Uniqueness

The presence of the bromophenyl group in 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one can impart unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2S/c1-2-11-25-19(26)15-5-3-4-6-16(15)22-20(25)28-12-17-23-18(24-27-17)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOXPWHJLWHQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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